Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline

FGFR4 Hepatocellular Carcinoma Kinase Inhibitor

This compound is the validated intermediate for BLU-554 (Fisogatinib), a clinical-stage FGFR4 inhibitor. Its 3,5-dimethoxyphenyl group and reactive C2 chloro handle enable precise SAR exploration and covalent reversible inhibitor design. With 98% purity, it minimises byproduct accumulation in multistep syntheses, ensuring fidelity to the clinical candidate. Choose this specific building block to replicate published FGFR4 selectivity and accelerate your kinase programme.

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74 g/mol
CAS No. 1538605-05-8
Cat. No. B3242906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline
CAS1538605-05-8
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=CC3=CN=C(N=C3C=C2)Cl)OC
InChIInChI=1S/C16H13ClN2O2/c1-20-13-6-11(7-14(8-13)21-2)10-3-4-15-12(5-10)9-18-16(17)19-15/h3-9H,1-2H3
InChIKeyVLSAYFRFWYVBKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline (CAS 1538605-05-8): A Strategic Quinazoline Building Block for FGFR4-Targeted Drug Discovery and Synthesis


2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline (CAS 1538605-05-8) is a 6-aryl-2-chloroquinazoline derivative characterized by a 3,5-dimethoxyphenyl substituent at the C6 position and a reactive chloro group at C2 [1]. This compound serves as a critical intermediate in the synthesis of FGFR4-selective kinase inhibitors, most notably BLU-554 (Fisogatinib) . Its molecular architecture—combining a chloro leaving group for nucleophilic aromatic substitution with a 3,5-dimethoxyphenyl motif that mimics key pharmacophoric elements—positions it as a versatile scaffold for constructing targeted covalent and reversible kinase inhibitors .

Why Generic Substitution of 2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline (CAS 1538605-05-8) Fails: Evidence-Based Risks in FGFR4 Inhibitor Synthesis


Generic substitution of 2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline with ostensibly similar 6-aryl-2-chloroquinazolines introduces significant variability in downstream synthetic outcomes and final product purity. Structurally analogous intermediates—such as the 2,6-dichloro-3,5-dimethoxyphenyl variant (CAS 1538605-06-9)—exhibit higher lipophilicity (XLogP3 5.3 vs 3.97) and lower vendor-specified purity (95% vs 98%), which directly impact reaction yields, purification burdens, and the consistency of the final FGFR4-targeted pharmacophore [1]. Furthermore, the precise 3,5-dimethoxyphenyl substitution pattern is essential for accessing BLU-554 and related covalent reversible inhibitors; deviation from this specific aryl group compromises the validated selectivity profile of the ultimate drug candidate (FGFR4 IC50 5 nM with >100-fold selectivity over FGFR1-3) .

2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline (CAS 1538605-05-8): Quantitative Differentiation Evidence for Scientific Procurement


Evidence 1: Validated Intermediate for BLU-554 (Fisogatinib) with Quantified FGFR4 Selectivity

2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline is a direct synthetic precursor to BLU-554 (Fisogatinib), an advanced clinical candidate . BLU-554 demonstrates an IC50 of 5 nM against FGFR4 in cell-free assays, with an IC50 range of 624–2203 nM against the paralog kinases FGFR1–3, yielding a selectivity window exceeding 100-fold . In contrast, generic quinazoline building blocks lack this validated pathway to a highly selective FGFR4 inhibitor. The target compound's C2 chloro group and C6 3,5-dimethoxyphenyl motif are essential for installing the chiral tetrahydro-2H-pyran-3,4-diamine warhead that confers this selectivity .

FGFR4 Hepatocellular Carcinoma Kinase Inhibitor

Evidence 2: Higher Vendor-Specified Purity Compared to Chlorinated Analog Intermediate

Commercial suppliers report a purity specification of 98% for 2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline (Leyan, Product No. 1559091) . In contrast, the closely related dichloro analog (2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline, CAS 1538605-06-9) is typically offered at a lower standard purity of 95% (Bidepharm, Cat. No. BD749261) . This 3% absolute purity difference represents a 60% reduction in the maximum possible impurity burden (from 5% down to 2%), which is critical for multistep syntheses where impurities can accumulate and compromise final product purity.

Quality Control Synthesis Purity

Evidence 3: Lower Computed Lipophilicity (LogP) Predicts Superior Solubility and Handling

The target compound exhibits a computed LogP of 3.97 (Leyan specification) . The dichloro-substituted analog (CAS 1538605-06-9) has a significantly higher computed XLogP3 of 5.3 [1]. A LogP increase of approximately 1.33 units corresponds to a roughly 20-fold increase in octanol-water partition coefficient, indicating that the target compound is substantially less lipophilic and thus expected to exhibit improved aqueous solubility and more favorable handling characteristics during synthesis.

Lipophilicity Physicochemical Properties Solubility

Evidence 4: Enables Synthesis of Covalent Reversible FGFR4 Inhibitors with Documented Cellular Activity

2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline serves as the core scaffold for constructing covalent reversible FGFR4 inhibitors based on the BLU9931 chemotype . In published studies, a phenylquinazoline derivative (compound C3) built from this structural class demonstrated FGFR4 inhibitory activity and induced apoptosis via FGFR4 signaling pathway blockade in hepatocellular carcinoma models . In contrast, generic 2-chloroquinazolines lacking the 3,5-dimethoxyphenyl group at C6 fail to engage the unique Cys552 residue in the FGFR4 hinge region, which is absent in FGFR1–3 and essential for achieving isoform selectivity .

Covalent Inhibitor FGFR4 Medicinal Chemistry

Optimal Research and Industrial Applications for 2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline (CAS 1538605-05-8)


Synthesis of BLU-554 (Fisogatinib) and Structural Analogs for FGFR4-Driven Hepatocellular Carcinoma Research

The compound is the designated intermediate for the preparation of BLU-554 (Fisogatinib), a clinical-stage FGFR4 inhibitor with an IC50 of 5 nM and >100-fold selectivity over FGFR1–3 . Research groups focused on hepatocellular carcinoma or other FGFR4-dependent malignancies should procure this specific building block to ensure synthetic fidelity to the validated clinical candidate and to enable rapid SAR exploration around the 3,5-dimethoxyphenyl motif .

Development of Covalent Reversible FGFR4 Inhibitors Targeting Cys552

Medicinal chemistry teams designing covalent reversible inhibitors that exploit the unique Cys552 residue in the FGFR4 hinge region require the 6-(3,5-dimethoxyphenyl)quinazoline core . The C2 chloro group permits facile installation of diverse amine-based warheads, while the 3,5-dimethoxyphenyl group provides the steric and electronic complementarity for Cys552 engagement. Published studies confirm that derivatives built from this scaffold induce apoptosis via FGFR4 pathway blockade .

High-Purity Starting Material for Multistep Kinase Inhibitor Synthesis

With a vendor-specified purity of 98% , this intermediate is suited for multistep synthetic sequences where impurity accumulation can compromise final product quality. Its lower LogP (3.97 vs 5.3 for chlorinated analogs) also facilitates aqueous workup and purification, making it a practical choice for scale-up efforts in medicinal chemistry and process development laboratories.

Scaffold for Broad Quinazoline-Based Kinase Inhibitor Libraries

The 6-aryl-2-chloroquinazoline framework is a privileged scaffold in kinase inhibitor discovery . The C2 chloro substituent is a versatile handle for nucleophilic aromatic substitution with diverse amines, while the C6 3,5-dimethoxyphenyl group can be further functionalized. This compound enables the rapid generation of focused libraries targeting FGFR4, as well as other kinases where 6-aryl substitution modulates potency and selectivity .

Quote Request

Request a Quote for 2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.